molecular formula C16H12O3S B6404495 3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid CAS No. 1262004-56-7

3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid

Cat. No.: B6404495
CAS No.: 1262004-56-7
M. Wt: 284.3 g/mol
InChI Key: UMPPFKMEKWQXSE-UHFFFAOYSA-N
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Description

3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid is a complex organic compound that belongs to the class of benzothiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c1-19-15-11(6-4-7-12(15)16(17)18)14-9-10-5-2-3-8-13(10)20-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPPFKMEKWQXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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